molecular formula C18H21N3O4S B2417090 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea CAS No. 2034399-63-6

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea

Cat. No.: B2417090
CAS No.: 2034399-63-6
M. Wt: 375.44
InChI Key: LMWXHQVJXFCMNA-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a furan ring, and a thiomorpholine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole derivative, which undergoes a series of functional group transformations to introduce the furan and thiomorpholine moieties. The final step often involves the formation of the urea linkage under controlled conditions, such as using phosgene or its safer alternatives like triphosgene in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of nitro groups yields amines .

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the furan and thiomorpholine groups may enhance its versatility in various applications .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-18(20-13-3-4-16-17(10-13)25-12-24-16)19-11-14(15-2-1-7-23-15)21-5-8-26-9-6-21/h1-4,7,10,14H,5-6,8-9,11-12H2,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWXHQVJXFCMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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